molecular formula C18H16O4 B3041207 7-ethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one CAS No. 263364-70-1

7-ethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B3041207
CAS No.: 263364-70-1
M. Wt: 296.3 g/mol
InChI Key: PJVVLWSZQQCBRZ-UHFFFAOYSA-N
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Description

7-Ethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one is a chemical compound belonging to the class of chromones, which are characterized by their benzopyran-4-one structure Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves the following steps:

  • Benzene Derivative Formation: The starting material is often a benzene derivative, such as 4-methoxyphenol.

  • Chromone Core Formation: The benzene derivative undergoes a series of reactions, including cyclization and oxidation, to form the chromone core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.

  • Reduction: Reduction reactions can reduce the chromone core or other functional groups.

  • Substitution: Substitution reactions can replace hydrogen atoms with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the chromone core, as well as substituted chromones with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 7-ethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its chromone core makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an antioxidant, anti-inflammatory agent, and anticancer compound. Its ability to modulate various biological pathways makes it a valuable tool in drug discovery and development.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its anti-inflammatory and antioxidant properties suggest it could be used in the treatment of conditions such as arthritis, cardiovascular diseases, and neurodegenerative disorders.

Industry: In industry, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial processes.

Mechanism of Action

The mechanism by which 7-ethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one exerts its effects involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes or receptors, modulate signaling pathways, or scavenge free radicals. The exact mechanism depends on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 7-Methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one

  • 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one

  • 7-Ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Uniqueness: 7-Ethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one stands out due to its specific ethoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural difference may result in unique properties compared to similar compounds.

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Properties

IUPAC Name

7-ethoxy-3-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-3-21-15-9-6-13-10-16(18(19)22-17(13)11-15)12-4-7-14(20-2)8-5-12/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVVLWSZQQCBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501229397
Record name 7-Ethoxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263364-70-1
Record name 7-Ethoxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263364-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ethoxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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